
H-DL-Arg-DL-Arg-NH2.3HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Arg-DL-Arg-NH2.3HCl, also known as H-DL-Arginine-DL-Arginine-Amide Trihydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of two arginine residues and an amide group, making it a valuable reagent in biochemical and pharmaceutical research. It is often used in studies related to enzyme activity and peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-NH2.3HCl typically involves the coupling of DL-arginine residues followed by amidation. The process begins with the protection of the amino and carboxyl groups of DL-arginine to prevent unwanted side reactions. The protected DL-arginine is then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After coupling, the protecting groups are removed, and the resulting dipeptide is amidated using ammonia or an amine source under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted arginine derivatives with modified guanidino groups.
Applications De Recherche Scientifique
H-DL-Arg-DL-Arg-NH2.3HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a nucleophilic agent in various chemical reactions.
Biology: Employed in studies of enzyme activity, particularly those involving arginine residues.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of peptide-based drugs and as a component in biochemical assays .
Mécanisme D'action
The mechanism of action of H-DL-Arg-DL-Arg-NH2.3HCl involves its interaction with specific molecular targets, primarily enzymes and receptors that recognize arginine residues. The compound can act as a substrate or inhibitor for these enzymes, modulating their activity. The guanidino groups in arginine residues play a crucial role in binding to the active sites of enzymes, influencing their catalytic functions. Additionally, the amide group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Arg-NH2.2HCl: A similar compound with a single arginine residue and an amide group.
H-Arg-Arg-NH2: Another dipeptide with two arginine residues but without the trihydrochloride form.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with different amino acid composition but similar amide functionality
Uniqueness
H-DL-Arg-DL-Arg-NH2.3HCl is unique due to its specific combination of two DL-arginine residues and an amide group, which imparts distinct biochemical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications. The presence of both D- and L-arginine residues allows for the study of stereochemical effects on enzyme interactions and biological activity .
Propriétés
Formule moléculaire |
C12H30Cl3N9O2 |
|---|---|
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H |
Clé InChI |
IZNXLXQASLNBBG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


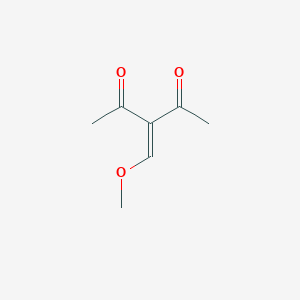
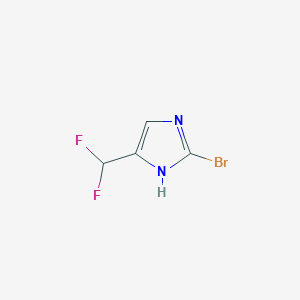
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
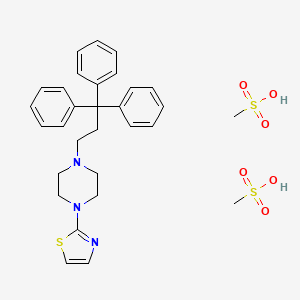
![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

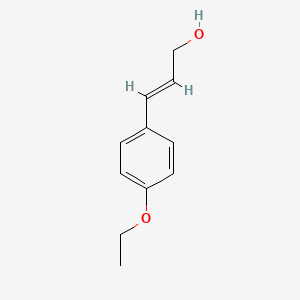
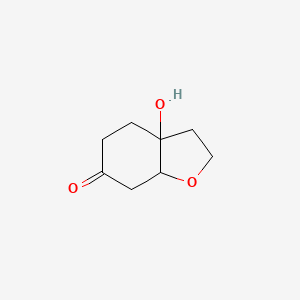
![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

